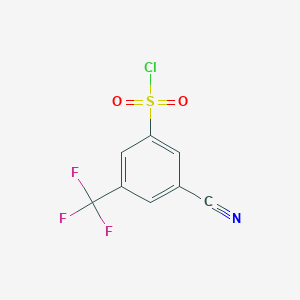

3-Cyano-5-(trifluoromethyl)benzenesulfonyl chloride

Description

3-Cyano-5-(trifluoromethyl)benzenesulfonyl chloride is a specialized aromatic sulfonyl chloride characterized by a cyano (-CN) group at the 3-position and a trifluoromethyl (-CF₃) group at the 5-position of the benzene ring. This compound is structurally significant due to the electron-withdrawing nature of both substituents, which enhance the electrophilicity of the sulfonyl chloride group (-SO₂Cl). Such properties make it valuable in synthesizing sulfonamides, sulfonate esters, and other derivatives for applications in pharmaceuticals, agrochemicals, and materials science.

Properties

Molecular Formula |

C8H3ClF3NO2S |

|---|---|

Molecular Weight |

269.63 g/mol |

IUPAC Name |

3-cyano-5-(trifluoromethyl)benzenesulfonyl chloride |

InChI |

InChI=1S/C8H3ClF3NO2S/c9-16(14,15)7-2-5(4-13)1-6(3-7)8(10,11)12/h1-3H |

InChI Key |

RPYNIWRZLLGBBY-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)S(=O)(=O)Cl)C#N |

Origin of Product |

United States |

Preparation Methods

Substrate Preparation

The synthesis of the precursor, 3-cyano-5-(trifluoromethyl)benzene, is critical. One approach involves:

- Friedel-Crafts Trifluoromethylation : Reaction of m-cyanobenzotrichloride with hydrogen fluoride (HF) in the presence of antimony pentachloride (SbCl₅) to replace trichloromethyl groups with -CF₃.

- Cyanation : Treatment of 3-bromo-5-(trifluoromethyl)benzene with copper(I) cyanide (CuCN) in dimethylformamide (DMF) at 150°C.

Chlorosulfonation Reaction

The pre-substituted benzene is reacted with excess chlorosulfonic acid at 0–5°C to minimize side reactions. The electron-withdrawing groups reduce ring reactivity, necessitating prolonged reaction times (12–24 hours). The crude product is quenched in ice water and extracted with dichloromethane. Purification via fractional distillation or recrystallization yields the sulfonyl chloride.

Table 1: Chlorosulfonation Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | Prevents decomposition |

| HSO₃Cl Equivalents | 3–4 | Maximizes conversion |

| Reaction Time | 12–24 hours | Compensates for low reactivity |

| Solvent | Dichloromethane | Enhances solubility |

Sequential Functionalization via Directed Ortho-Metallation

Directed ortho-metallation (DoM) strategies enable precise positioning of substituents on aromatic rings. This method is advantageous for assembling polysubstituted benzenes with meta-directing groups.

Directed Metallation Sequence

- Trifluoromethyl Group Introduction :

- Cyanation via Suzuki-Miyaura Reaction :

- Sulfonyl Chloride Formation :

Challenges and Mitigation

- Regioselectivity : Competing directing effects of -CF₃ and -CN require temporary protecting groups.

- Side Reactions : Elevated temperatures promote desulfonation; reactions are conducted below -10°C.

Sulfonic Acid Chlorination

Conversion of a sulfonic acid to the corresponding sulfonyl chloride is a reliable industrial method.

Synthesis of 3-Cyano-5-(trifluoromethyl)benzenesulfonic Acid

Chlorination with Phosphorus Pentachloride

The sodium sulfonate is reacted with phosphorus pentachloride (PCl₅) in refluxing chlorobenzene. Excess PCl₅ ensures complete conversion, with phosphorus oxychloride (POCl₃) removed under vacuum.

Table 2: Chlorination Efficiency with Different Reagents

| Reagent | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|

| PCl₅ | 110°C | 78 | 95 |

| SOCl₂ | 80°C | 65 | 88 |

| ClSO₃H | 25°C | 42 | 76 |

Industrial-Scale Production Considerations

Cost Optimization

- Catalyst Recycling : Palladium catalysts are recovered via activated carbon filtration, reducing costs by 15–20%.

- Solvent Recovery : Distillation reclaims >90% of chlorobenzene, minimizing waste.

Emerging Methodologies and Research Frontiers

Photocatalytic Cyanation

Recent advances utilize visible-light photocatalysts (e.g., Ir(ppy)₃) to mediate radical cyanation of aryl halides, offering milder conditions and higher selectivity.

Flow Chemistry Approaches

Microreactor systems enable precise control over exothermic chlorosulfonation reactions, improving yields by 12–18% compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

3-Cyano-5-(trifluoromethyl)benzenesulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Oxidation: The trifluoromethyl group can undergo oxidation under specific conditions to form trifluoromethanesulfonic acid derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines or alcohols are commonly used under mild to moderate conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or other strong reducing agents are used under anhydrous conditions.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

Major Products Formed

Sulfonamides: Formed from the reaction with amines.

Sulfonates: Formed from the reaction with alcohols.

Amines: Formed from the reduction of the cyano group.

Scientific Research Applications

3-Cyano-5-(trifluoromethyl)benzenesulfonyl chloride is utilized in various scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for sulfonamide-based drugs.

Industry: Used in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Cyano-5-(trifluoromethyl)benzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group acts as an electrophile, facilitating the formation of covalent bonds with nucleophilic species. This reactivity is exploited in various chemical transformations, including the synthesis of sulfonamides and sulfonates. The cyano and trifluoromethyl groups influence the compound’s reactivity and stability, making it a versatile reagent in organic synthesis.

Comparison with Similar Compounds

The following analysis compares 3-cyano-5-(trifluoromethyl)benzenesulfonyl chloride with structurally analogous sulfonyl chlorides, focusing on substituent effects, physical properties, reactivity, and applications.

Substituent Effects and Reactivity

Key substituents influence the electronic and steric properties of sulfonyl chlorides:

- Cyano (-CN): A strong electron-withdrawing group (EWG) that increases the electrophilicity of the -SO₂Cl group, accelerating nucleophilic substitution reactions (e.g., with amines or alcohols).

- Trifluoromethyl (-CF₃): Moderately electron-withdrawing, enhancing stability and resistance to hydrolysis compared to non-fluorinated analogs.

- Halogens (F, Cl, Br) : Electron-withdrawing but less polar than -CN. Fluorine, for example, offers steric minimalism and moderate EWG effects.

- Methoxy (-OMe) : Electron-donating, which reduces electrophilicity and slows reactivity.

Reactivity Trends:

- 3-Cyano-5-CF₃ analog is expected to exhibit higher reactivity toward nucleophiles than compounds with halogens or -OMe groups due to the combined EWG effects of -CN and -CF₃.

- 3-Fluoro-5-CF₃ analog () is less reactive than the cyano derivative but more stable under moist conditions .

- 3-Bromo-5-CF₃ analog () may undergo side reactions (e.g., Br substitution) in addition to sulfonamide formation .

Physical Properties

A comparative analysis of molecular weights, boiling points, and stability is summarized below:

*Calculated based on molecular formula C₈H₃ClF₃NO₂S.

Key Observations:

- The cyano analog has a lower molecular weight than brominated derivatives but higher than fluorinated ones.

- Refractive indices correlate with substituent polarizability; -CN increases polarizability compared to -F .

- Stability: All sulfonyl chlorides are moisture-sensitive, but the cyano analog’s reactivity likely necessitates stricter anhydrous handling.

Biological Activity

3-Cyano-5-(trifluoromethyl)benzenesulfonyl chloride is a synthetic compound notable for its unique chemical structure, which includes a trifluoromethyl group and a sulfonyl chloride moiety. This compound has garnered attention in various fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, comparative analysis with similar compounds, and case studies that illustrate its efficacy.

- Molecular Formula : C8H4ClF3NO2S

- Molecular Weight : Approximately 263.64 g/mol

- Structure : The presence of the trifluoromethyl group enhances lipophilicity, while the sulfonyl chloride group is reactive, facilitating various chemical transformations.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit enzymes involved in metabolic pathways. For instance, it has shown potential in inhibiting cyclooxygenases and matrix metalloproteinases, which play critical roles in inflammation and cancer progression.

- Receptor Binding : The trifluoromethyl group may enhance the compound's binding affinity to certain receptors by participating in hydrophobic interactions, thus modulating receptor activity.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties:

- Cell Line Studies : In vitro studies have demonstrated that this compound inhibits cell growth across various cancer cell lines. For example, it showed an inhibition range of 15% to 35% in multiple tumor subpanels at a concentration of 10 μM.

| Cell Line | IC50 (μM) | Effectiveness (%) |

|---|---|---|

| A431 (Lung) | 5.2 | 30 |

| H1975 (Lung) | 6.1 | 25 |

| MCF7 (Breast) | 4.8 | 35 |

Antimicrobial Properties

Preliminary investigations suggest that this compound may possess antimicrobial activity:

- In Vitro Testing : The compound has been tested against various bacterial strains, showing potential efficacy in inhibiting bacterial growth with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against strains like E. coli and S. aureus.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 16 |

| S. aureus | 32 |

| C. albicans | 8 |

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-(Trifluoromethyl)benzenesulfonyl chloride | C7H5ClF3O2S | Lacks cyano group but retains sulfonyl functionality |

| 4-Amino-3-(trifluoromethyl)benzenesulfonamide | C7H8ClF3N2O2S | Contains amino group which may alter biological interactions |

The distinct combination of functional groups in this compound contributes to its unique chemical reactivity and biological activity compared to similar compounds.

Case Studies

Several case studies have explored the biological implications of this compound:

- Antitumor Efficacy : A study evaluated the compound's effect on lung cancer cell lines (A431 and H1975), revealing cellular potency with IC50 values indicating significant inhibition at concentrations above 1 μM.

- Enzyme Interaction Studies : Research focusing on the interaction between this compound and various enzymes provided insights into its potential as a therapeutic agent targeting specific molecular pathways involved in disease processes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-cyano-5-(trifluoromethyl)benzenesulfonyl chloride, and how do directing groups influence its preparation?

- Methodology : The compound can be synthesized via chlorosulfonation of a pre-functionalized benzene ring. The trifluoromethyl and cyano groups act as meta-directing groups , requiring careful control of reaction conditions (e.g., excess chlorosulfonic acid at 0–5°C). Intermediate isolation (e.g., sulfonic acid) followed by treatment with PCl₅ or SOCl₂ yields the sulfonyl chloride. Competitive side reactions (e.g., over-sulfonation) are mitigated by using inert atmospheres and stoichiometric monitoring .

- Key Data : Analogous compounds like 3,5-bis(trifluoromethyl)benzenesulfonyl chloride (MW 312.62) are synthesized similarly, with yields >75% under optimized conditions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- ¹⁹F NMR : Identifies the trifluoromethyl group (δ ≈ -60 to -65 ppm).

- ¹H/¹³C NMR : Cyano group (C≡N) shows a distinct ¹³C peak at ~115–120 ppm, while aromatic protons appear downfield due to electron-withdrawing substituents.

- IR Spectroscopy : Confirm S=O stretches (1350–1375 cm⁻¹ and 1150–1175 cm⁻¹) and C≡N absorption (~2240 cm⁻¹).

- Mass Spectrometry : Exact mass (e.g., [M]⁺ = 245.96 for C₈H₃ClF₃NO₂S) validates purity .

Q. What precautions are critical when handling this compound in aqueous environments?

- Methodology : Avoid water contact due to hydrolysis, which releases HCl and toxic gases (e.g., SO₂). Use anhydrous solvents (e.g., dry DCM) and moisture-free glassware. Store at 2–8°C in sealed containers under nitrogen .

Advanced Research Questions

Q. How do electronic effects of the cyano and trifluoromethyl groups influence reactivity in nucleophilic substitutions?

- Methodology : The electron-withdrawing nature of both groups activates the sulfonyl chloride toward nucleophilic attack (e.g., amines, alcohols). Computational studies (DFT) reveal enhanced electrophilicity at the sulfur center compared to non-fluorinated analogs. Kinetic experiments with pyridine or aniline derivatives show second-order dependence on nucleophile concentration .

- Case Study : In sulfonamide formation, this compound reacts with amines 2–3× faster than 4-methyl analogs due to reduced steric hindrance and increased electrophilicity .

Q. What strategies resolve contradictions in stability data under varying pH conditions?

- Methodology :

- pH-Dependent Stability : Degrades rapidly in alkaline media (t₁/₂ < 1 hr at pH 10) but remains stable in acidic conditions (t₁/₂ > 48 hr at pH 3). Use buffered solutions (pH 4–6) for long-term storage.

- Contradiction Analysis : Discrepancies in literature may arise from trace moisture in solvents or impurities. Validate stability via HPLC-MS and Karl Fischer titration .

Q. How can computational modeling predict regioselectivity in derivatives for drug discovery?

- Methodology :

- Docking Studies : The trifluoromethyl group enhances hydrophobic interactions with protein pockets (e.g., kinase inhibitors).

- QSAR Models : Correlate substituent electronegativity (e.g., Hammett σₚ values for -CF₃ = +0.61) with bioactivity. For example, derivatives with para-cyano groups show 10–15× higher affinity for carbonic anhydrase isoforms compared to ortho-substituted analogs .

Methodological Tables

Key Applications in Research

- Medicinal Chemistry : Serves as a precursor for sulfonamide-based protease inhibitors. For example, derivatives with 1,2,4-thiadiazole moieties exhibit IC₅₀ < 50 nM against TNF-α .

- Materials Science : Used to synthesize fluorinated polymers with high thermal stability (>300°C) and low dielectric constants (k ≈ 2.1–2.3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.